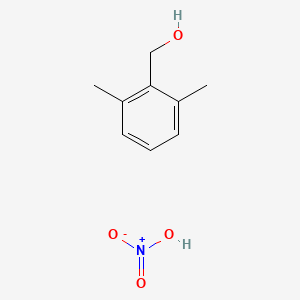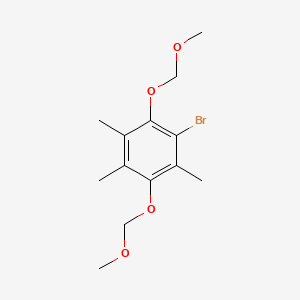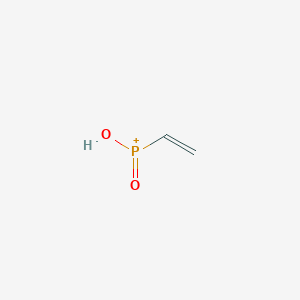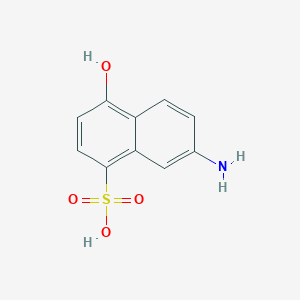
7-Amino-4-hydroxynaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-4-hydroxynaphthalene-1-sulfonic acid is a chemical compound with the molecular formula C10H9NO4S. It is an aminonaphthalenesulfonic acid, which means it is derived from naphthalene and contains both an amino group and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Amino-4-hydroxynaphthalene-1-sulfonic acid can be synthesized through several methods. One common method involves the reduction of the azo dye derived from aniline and 1-hydroxynaphthalene-4-sulfonic acid using sodium dithionite or hydrazine . Another method includes the electropolymerization of the compound on a glassy carbon electrode .
Industrial Production Methods
In industrial settings, the compound is often produced by sulfonation of naphthalene followed by amination.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-4-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into other aminonaphthalenesulfonic acids.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite for reduction and sulfuric acid for sulfonation. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
Major products formed from these reactions include various naphthalenesulfonic acid derivatives, which are useful in the production of dyes and other industrial applications .
Applications De Recherche Scientifique
7-Amino-4-hydroxynaphthalene-1-sulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Amino-4-hydroxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. For example, it inhibits the activities of DNA polymerase and ribonuclease H by binding to their active sites, thereby preventing the replication of viral DNA . The compound’s sulfonic acid group plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-hydroxynaphthalene-1-sulfonic acid: Similar in structure but differs in the position of the amino and hydroxyl groups.
1-Amino-2-hydroxy-4-naphthalenesulfonic acid: Another isomer with different functional group positions.
5-Amino-2-naphthalenesulfonic acid: Contains the amino and sulfonic acid groups at different positions on the naphthalene ring.
Uniqueness
7-Amino-4-hydroxynaphthalene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific dyes and in biological research applications .
Propriétés
Numéro CAS |
38689-01-9 |
|---|---|
Formule moléculaire |
C10H9NO4S |
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
7-amino-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H9NO4S/c11-6-1-2-7-8(5-6)10(16(13,14)15)4-3-9(7)12/h1-5,12H,11H2,(H,13,14,15) |
Clé InChI |
WXLKZHNTYIFGME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C=C1N)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



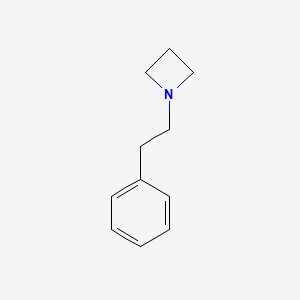
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
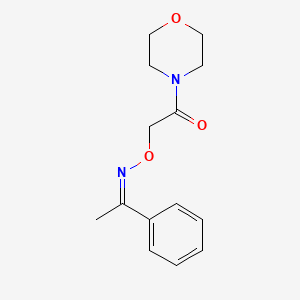


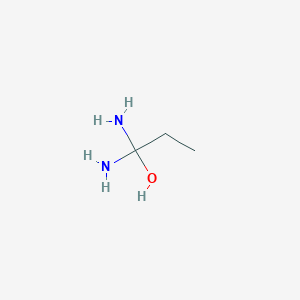
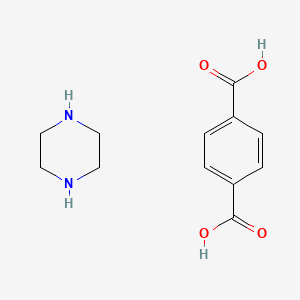

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
